3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione
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Overview
Description
The compound 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione is a complex organic molecule that features a combination of piperidine, pyrrolidine, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the alkylation of piperidine with 4-chlorophenylethyl bromide under basic conditions to form .
Synthesis of the Pyrrolidine Derivative: The next step is the preparation of the pyrrolidine-2,5-dione moiety, which can be synthesized via the reaction of succinic anhydride with an appropriate amine.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the pyrrolidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for binding studies with proteins and enzymes, helping to elucidate mechanisms of action and potential therapeutic targets.
Medicine
Medically, 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione is investigated for its potential as a pharmaceutical agent. It may exhibit activity against neurological disorders, making it a candidate for drug development in the treatment of conditions such as depression, anxiety, and schizophrenia.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its complex structure allows for the design of polymers and other materials with unique characteristics.
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can influence various signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Chlorophenyl)ethyl]piperidine
- 1-[4-(2-Oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione
- N-(4-Chlorophenyl)-2-pyrrolidinone
Uniqueness
The uniqueness of 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile scaffold for the development of new compounds with improved efficacy and reduced side effects.
This compound’s distinct combination of piperidine, pyrrolidine, and benzyl groups sets it apart from similar compounds, offering unique opportunities for scientific research and pharmaceutical development.
Properties
Molecular Formula |
C28H32ClN3O3 |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
3-[4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32ClN3O3/c29-23-9-5-20(6-10-23)3-4-21-13-16-30(17-14-21)25-18-27(34)32(28(25)35)19-22-7-11-24(12-8-22)31-15-1-2-26(31)33/h5-12,21,25H,1-4,13-19H2 |
InChI Key |
SBQQLQBUPWDWBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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